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molecular formula C5H7ClN4 B8762293 6-Chloro-N5-methylpyrimidine-4,5-diamine

6-Chloro-N5-methylpyrimidine-4,5-diamine

Cat. No. B8762293
M. Wt: 158.59 g/mol
InChI Key: JJRDAGZSVMIJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148387B2

Procedure details

Combine 4,6-dichloro-N-methylpyrimidin-5-amine (0.6 g; 0.0034 mol), and liquid ammonia (6 mL) and stir at 80° C. for 4 h. Extract with EA and evaporate to give the title compound (0.41 g; 76.78%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
76.78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH:8][CH3:9])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[NH3:11]>>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[C:6]([NH2:11])[C:7]=1[NH:8][CH3:9]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC1=NC=NC(=C1NC)Cl
Name
Quantity
6 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract with EA
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)N)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 76.78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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